molecular formula C8H13N3O B7882281 2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl

2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl

Cat. No.: B7882281
M. Wt: 167.21 g/mol
InChI Key: MNQSKHLLPMQSCR-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl is a compound that combines the structural features of both imidazole and morpholine. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while morpholine is a six-membered ring containing both nitrogen and oxygen atoms. The combination of these two moieties in a single compound can result in unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-1-ylmethyl)-morpholine typically involves the reaction of imidazole with morpholine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the imidazole, followed by the addition of a suitable alkylating agent to introduce the morpholine moiety. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of 2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazol-1-ylmethyl)-morpholine can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction of the imidazole ring can lead to the formation of imidazolines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the imidazole ring under basic conditions.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Imidazolines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can act as a ligand for metal ions, making it useful in bioinorganic chemistry.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, while the morpholine moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simple five-membered ring with two nitrogen atoms.

    Morpholine: A six-membered ring containing both nitrogen and oxygen atoms.

    2-(1H-Imidazol-1-ylmethyl)-pyrrolidine: Similar to 2-(1H-Imidazol-1-ylmethyl)-morpholine but with a pyrrolidine ring instead of morpholine.

Uniqueness

2-(1H-Imidazol-1-ylmethyl)-morpholine 3HCl is unique due to the combination of imidazole and morpholine moieties, which can result in distinct chemical and biological properties not observed in the individual components or other similar compounds.

Properties

IUPAC Name

2-(imidazol-1-ylmethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-3-11(7-10-1)6-8-5-9-2-4-12-8/h1,3,7-9H,2,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQSKHLLPMQSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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